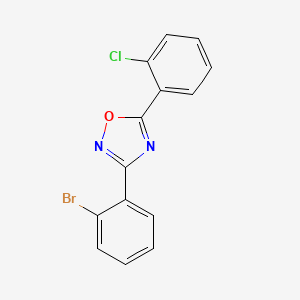

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Beschreibung

Chemical Context of 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

This compound represents a sophisticated example of disubstituted oxadiazole chemistry, bearing the molecular formula C14H8BrClN2O and a molecular weight of 335.58 grams per mole. The compound is characterized by Chemical Abstracts Service number 1000339-28-5, providing a unique identifier for this specific molecular entity. The structural architecture of this compound features two distinct aromatic substituents: a 2-bromophenyl group at the 3-position and a 2-chlorophenyl group at the 5-position of the oxadiazole ring.

The synthetic accessibility of this compound aligns with established methodologies for 1,2,4-oxadiazole preparation. The most prevalent synthetic approaches involve amidoxime and carboxylic acid derivative heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide. The classical Tiemann and Krüger method employs amidoximes and acyl chlorides, though this approach often yields two products and may require catalytic enhancement using tetrabutylammonium fluoride or pyridine. Alternative methodologies include reactions between amidoximes and carboxylic acid esters, activated carboxylic acids with coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide, carbonyldiimidazole, or carboxylic acid anhydrides.

Recent advances in parallel synthesis have enabled efficient one-pot preparation of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles under optimized conditions. These methods typically involve initial amidoxime formation followed by cyclodehydration, processes that can proceed at room temperature or elevated temperatures without requiring specialized reaction conditions such as inert atmosphere or precise temperature control. The use of triethylamine as a mild base in ethanol has proven particularly effective for amidoxime generation, while the subsequent cyclodehydration can be accomplished through heating in the presence of triethylamine.

Significance of Halogen-Substituted Oxadiazoles in Heterocyclic Chemistry

The incorporation of halogen substituents into oxadiazole frameworks represents a strategic approach to modulating both chemical reactivity and biological activity profiles. Halogen-substituted derivatives in aromatic rings have demonstrated significant enhancement of anti-inflammatory activity in numerous studies. The presence of halogen atoms, particularly bromine and chlorine, introduces several important chemical modifications including increased lipophilicity, altered electronic distribution, and enhanced potential for specific intermolecular interactions.

Research has consistently demonstrated that halogen substitution patterns significantly influence biological activity profiles of oxadiazole derivatives. In antimicrobial studies, compounds bearing halogen substituents have shown enhanced activity against various bacterial strains. For instance, studies of 1,2,4-oxadiazole derivatives have identified compounds with minimum inhibitory concentration values less than 4 micrograms per milliliter against over 210 diverse strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. These studies have revealed that halogen-substituted derivatives, particularly those containing chloro and fluoro substituents, demonstrate superior antimicrobial activity compared to their non-halogenated counterparts.

The electronic effects of halogen substituents also play crucial roles in determining the reactivity patterns of oxadiazole derivatives. Halogen-substituted oxadiazoles readily undergo nucleophilic substitution reactions with replacement of halogen atoms by nucleophiles. This reactivity pattern opens pathways for further structural modification and derivatization, making halogenated oxadiazoles valuable synthetic intermediates for accessing more complex molecular architectures.

In the context of structure-activity relationships, the positioning of halogen substituents has proven critical for optimizing biological activity. Studies examining various substitution patterns have revealed that the replacement of electron-donating groups or electron-withdrawing groups with halogen atoms can dramatically alter biological activity profiles. Specifically, research has shown that the presence of halogen substituents is often crucial for maintaining or enhancing antimicrobial activity, as the absence of such substituents frequently results in diminished biological efficacy.

The dual halogenation pattern observed in this compound represents an advanced approach to molecular design, combining the electronic and steric effects of both bromine and chlorine substituents. This combination may provide unique opportunities for fine-tuning molecular properties, including solubility, membrane permeability, and target selectivity. The presence of both halogens in ortho positions on their respective phenyl rings introduces additional conformational considerations that may influence the overall three-dimensional structure and consequently the biological activity profile of the compound.

Table 1: Key Molecular Properties of this compound

Table 2: Comparative Biological Activities of Related Oxadiazole Derivatives

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTCOSGKUMUJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650341 | |

| Record name | 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-28-5 | |

| Record name | 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzohydrazide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole has shown potential in the development of pharmaceuticals, particularly as an antimicrobial agent. Its structural analogs have been studied for their efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic drug design.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of several oxadiazole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Materials Science

In materials science, this compound is being investigated for its role in the synthesis of organic semiconductors. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Organic Semiconductor Development

Research demonstrated that incorporating this compound into polymer matrices improved charge transport properties, leading to enhanced performance in OLED devices .

Agrochemicals

The compound also exhibits potential as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms. Its effectiveness against specific pests can be attributed to its unique chemical structure.

Case Study: Pesticidal Efficacy

Field trials have shown that formulations containing this compound significantly reduced pest populations in agricultural settings. This suggests that it could serve as an environmentally friendly alternative to traditional pesticides .

Data Tables

Wirkmechanismus

The mechanism of action of 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological and chemical properties of oxadiazoles are highly dependent on substituent identity and positioning. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxadiazoles

| Compound Name | Substituents (Phenyl Rings) | Molecular Weight (g/mol) | Key Properties/Biological Activities | Reference |

|---|---|---|---|---|

| 3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | 2-Bromo, 2-chloro | ~335 (estimated) | Antimicrobial, anticancer (hypothesized) | N/A |

| 3-(2-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | 2-Bromo, 4-fluoro | 345.18 | Enhanced lipophilicity; antimicrobial | |

| 3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole | 2-Bromo, 2,3-dichloro | 370.0 | High steric hindrance; anticancer potential | |

| 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | 4-Bromo, cyclohexyl | 307.19 | Improved solubility; material science applications | |

| 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | 3-Bromo, chloromethyl | 259.51 | Reactive chloromethyl group; synthetic utility |

Electronic and Steric Effects

- Halogen Substitutions : Bromine (Br) and chlorine (Cl) are electron-withdrawing groups, but Br has a larger atomic radius, increasing steric bulk and polarizability. For example, replacing Cl with Br in 3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole reduces reactivity in nucleophilic substitutions but enhances π-π stacking in biological systems .

- Positional Isomerism: The 2-position of substituents (e.g., 2-Br vs. 4-Br) alters dipole moments and steric interactions.

Biologische Aktivität

3-(2-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (CAS Number: 1000339-28-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C14H8BrClN2O, with a molecular weight of 335.58 g/mol. The compound features a unique oxadiazole ring that contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H8BrClN2O |

| Molecular Weight | 335.58 g/mol |

| CAS Number | 1000339-28-5 |

| PubChem CID | 26967039 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Assays :

- In vitro studies have shown that this compound exhibits cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating moderate to strong activity compared to standard chemotherapeutics like doxorubicin .

- Mechanisms of Action :

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. Table 1: Representative Synthetic Conditions

| Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave irradiation | 150 | 45 min | 73–99 | |

| Conventional reflux | 80–100 | 6–12 h | 51–65 | |

| Catalytic alkylation | Room temp. | 2–4 h | 47–90 |

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate regiochemistry and substituent positions (e.g., aromatic proton splitting patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] with <2 ppm error) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Monitors reaction progress and purity, especially for volatile intermediates .

- Melting Point Analysis : Sharp melting ranges (e.g., 84–86°C) indicate crystalline purity .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Docking studies : Molecular docking with target proteins (e.g., farnesoid X receptor) predicts binding affinities. Software like AutoDock Vina identifies favorable substituent interactions .

- Density Functional Theory (DFT) : Multiwfn software calculates electrostatic potential surfaces and orbital compositions to optimize electronic properties .

- Molecular Dynamics (MD) : Simulations assess stability of ligand-receptor complexes under physiological conditions .

Example : Derivatives with electron-withdrawing groups (e.g., -CF) show stronger binding to PXR due to enhanced hydrophobic interactions .

Advanced: What structural features correlate with antimicrobial or anticancer activity?

Answer:

- Alkyl chain length : Longer alkyl chains (e.g., decyl) enhance antimicrobial activity by improving membrane penetration .

- Halogen positioning : 2-Bromo/2-chloro substituents on phenyl rings increase cytotoxicity in cancer cell lines (e.g., T47D breast cancer) via G1 phase arrest .

- Heterocyclic modifications : Replacing phenyl with pyridyl groups maintains apoptosis-inducing activity while reducing toxicity .

Q. Table 2: Structure-Activity Relationships (SAR)

| Substituent | Bioactivity (IC) | Mechanism | Reference |

|---|---|---|---|

| 5-(3-Chlorothiophen-2-yl) | 9.1 ± 1.3 μM (MAO-B) | Competitive inhibition | |

| 3-(4-Trifluoromethylphenyl) | <1 μM (Caspase-3) | TIP47 protein binding | |

| 5-Decylthio | MIC: 2 μg/mL (C. albicans) | Membrane disruption |

Advanced: How should researchers address discrepancies in reported biological activities?

Answer:

- Standardize assays : Use consistent protocols (e.g., serial dilution methods) and cell lines (e.g., MX-1 tumors) to minimize variability .

- Meta-analysis : Compare data across studies while controlling for variables like solvent (DMSO concentration) and exposure time .

- Dose-response validation : Replicate experiments with purified batches to confirm activity thresholds .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Answer:

- Xenograft models : MX-1 breast cancer xenografts in nude mice assess tumor regression and systemic toxicity .

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentration and metabolite formation post-administration .

- Safety thresholds : Monitor liver enzymes (ALT/AST) and renal function to establish no-observed-adverse-effect levels (NOAEL) .

Basic: What safety protocols are essential during synthesis and handling?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., brominated byproducts) .

- Waste disposal : Neutralize halogenated waste with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.